Cas no 1029439-59-5 ([4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid)

[4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid is a boronic acid derivative featuring a quinoline-substituted phenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of biaryl structures. The quinoline scaffold enhances its utility in medicinal chemistry, particularly for targeting heterocyclic frameworks. This compound exhibits stability under standard handling conditions and demonstrates compatibility with diverse reaction conditions. Its structural features make it suitable for applications in catalyst development, ligand design, and the synthesis of complex organic molecules. The product is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency.
[4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid structure
1029439-59-5 structure
Product Name:[4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid
CAS No:1029439-59-5
MF:C16H18BNO2
MW:267.1306
MDL:MFCD31916477
CID:4559469
PubChem ID:57655354
Update Time:2025-06-30

[4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
    • {4-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]phenyl}boronic acid
    • [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid
    • SCHEMBL257898
    • AS-55528
    • D93963
    • AKOS010796423
    • DB-141410
    • 1029439-59-5
    • B-[4-[(3,4-Dihydro-1(2H)-quinolinyl)methyl]phenyl]boronic acid
    • MDL: MFCD31916477
    • Inchi: 1S/C16H18BNO2/c19-17(20)15-9-7-13(8-10-15)12-18-11-3-5-14-4-1-2-6-16(14)18/h1-2,4,6-10,19-20H,3,5,11-12H2
    • InChI Key: RSHIIKLHMGRVDA-UHFFFAOYSA-N
    • SMILES: O([H])B(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])C([H])([H])C1([H])[H])O[H]

Computed Properties

  • Exact Mass: 267.1430590g/mol
  • Monoisotopic Mass: 267.1430590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.7

[4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM430421-250mg
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
1029439-59-5 95%+
250mg
$217 2023-11-26
Chemenu
CM430421-1g
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
1029439-59-5 95%+
1g
$542 2023-11-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H907474-250mg
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
1029439-59-5 95%
250mg
4,289.40 2021-05-17
eNovation Chemicals LLC
D752953-250mg
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
1029439-59-5 95%
250mg
$190 2024-06-05
eNovation Chemicals LLC
D752953-1g
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
1029439-59-5 95%
1g
$430 2024-06-05
Aaron
AR01FLOY-250mg
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
1029439-59-5 95%
250mg
$174.00 2025-02-10
Aaron
AR01FLOY-1g
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
1029439-59-5 95%
1g
$433.00 2025-02-10
1PlusChem
1P01FLGM-250mg
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
1029439-59-5 95%
250mg
$199.00 2023-12-26
1PlusChem
1P01FLGM-1g
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
1029439-59-5 95%
1g
$443.00 2023-12-26
A2B Chem LLC
AY06470-250mg
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
1029439-59-5 95%
250mg
$380.00 2024-04-20

Additional information on [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid

Introduction to [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic Acid (CAS No. 1029439-59-5)

[4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number [1029439-59-5], features a unique structural framework that combines a phenyl ring with a boronic acid functional group, further enhanced by a 3,4-dihydro-2H-quinolin-1-ylmethyl side chain. The presence of these distinct chemical moieties makes it a versatile intermediate in the synthesis of various high-value chemicals and pharmaceuticals.

The boronic acid moiety in [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid is particularly noteworthy due to its reactivity and utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds under mild conditions and with high selectivity. The compound's ability to participate in such reactions makes it an invaluable tool for constructing complex molecular architectures, which are often required in the development of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The 3,4-dihydro-2H-quinoline scaffold, present in [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid, is known for its biological activity and has been incorporated into numerous pharmacologically active molecules. For instance, derivatives of this scaffold have shown promise in the treatment of various diseases, including infectious disorders and neurological conditions. The integration of this scaffold with the boronic acid functionality not only enhances the compound's reactivity but also opens up new avenues for structural diversification and functionalization.

In addition to its pharmaceutical applications, [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid has found utility in materials science. Boronic acids are well-known for their ability to form coordination complexes with metals, which can be leveraged in the development of catalysts and functional materials. The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The phenyl ring and the boronic acid group contribute to its ability to engage in π-stacking interactions and metal coordination, respectively, which are critical factors in designing advanced materials.

The synthesis of [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid involves multiple steps that require careful optimization to ensure high yield and purity. Traditional synthetic routes often involve the use of palladium catalysts and ligands to facilitate cross-coupling reactions. However, recent research has explored more sustainable and efficient methods, such as photoredox catalysis and enzymatic transformations. These green chemistry approaches not only improve the environmental footprint of the synthesis but also enhance scalability for industrial applications.

One of the most exciting developments in the field is the application of computational methods to predict and optimize the properties of [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid. Molecular modeling techniques have enabled researchers to gain insights into the compound's structure-property relationships, which can guide the design of more effective synthetic strategies. Additionally, machine learning algorithms have been employed to screen large libraries of compounds for potential bioactivity. This computational approach has significantly accelerated the discovery process and has led to the identification of novel derivatives with enhanced therapeutic potential.

The role of [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid in drug discovery is further underscored by its participation in structure-based drug design. By understanding how this compound interacts with biological targets at the molecular level, chemists can fine-tune its structure to improve binding affinity and selectivity. This rational approach has been instrumental in developing drugs that are more effective and have fewer side effects. The integration of experimental data with computational modeling has created a powerful framework for designing next-generation therapeutics.

Future research directions for [4-(3,4-Dihydro-2H quinolin -1 - ylmethyl) phenyl] boronic acid may include exploring its potential as a chiral building block for asymmetric synthesis. Chiral compounds are crucial in pharmaceuticals because they often exhibit different biological activities depending on their stereochemistry. By leveraging the boronic acid functionality as a handle for further derivatization, researchers can generate libraries of enantiomerically pure compounds for drug discovery efforts.

Moreover, the growing interest in nanotechnology has opened up new possibilities for utilizing [4-(3 , 4 - Dihydro - 2 H - quinolin - 1 - ylmethyl ) phen yl ] boron ic ac id . Its ability to form stable complexes with nanoparticles has been exploited in drug delivery systems , where it acts as a linker between therapeutic agents and carriers . This approach has shown promise in enhancing drug bioavailability and targeting specificity , which are critical factors for successful clinical outcomes.

In conclusion , [ 4 - ( 3 , 4 - Dihydro - 2 H - quinolin - 1 - ylmethyl ) phen yl ] boronic ac id ( CAS No . 1029439 -59 -5 ) is a multifaceted compound with significant potential across multiple scientific disciplines . Its unique structural features , reactivity , and versatility make it an indispensable tool for pharmaceutical chemists , materials scientists , and nanotechnologists . As research continues to uncover new applications for this compound , it is likely to play an even greater role in advancing scientific knowledge and technological innovation .

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.